molecular formula C8H15NO6S B1670944 D-ribose-L-cysteine CAS No. 232617-15-1

D-ribose-L-cysteine

Cat. No.: B1670944
CAS No.: 232617-15-1
M. Wt: 253.28 g/mol
InChI Key: AGZXTDUDXXPCMJ-HZYAIORGSA-N
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Description

D-ribose-L-cysteine is a compound formed by the combination of D-ribose, a naturally occurring sugar, and L-cysteine, an amino acid. This compound is known for its ability to boost the synthesis of glutathione, a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular health .

Mechanism of Action

Target of Action

D-ribose-L-cysteine (RibCys) primarily targets the glutathione (GSH) antioxidant defense system . GSH is a potent neutralizer of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism .

Mode of Action

RibCys acts as a prodrug for cysteine , delivering a bioavailable form of L-cysteine by releasing the sulfhydryl amino acid in vivo via non-enzymatic ring opening through hydrolysis . The liberated L-cysteine then stimulates hepatic glutathione biosynthesis . This action effectively promotes the synthesis of GSH, thereby enhancing the body’s antioxidant capacity .

Biochemical Pathways

RibCys influences several biochemical pathways. It inhibits oxido-inflammatory responses and increases neuronal caspase-3 activity . The compound also attenuates the increased brain contents of malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6, and acetyl-cholinesterase, and it boosts the antioxidant status (GSH, superoxide-dismutase (SOD), and catalase) that is typically decreased under stress conditions .

Pharmacokinetics

It is known that ribcys is orally administered and is able to cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

RibCys has been shown to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations in mice exposed to unpredictable chronic mild stress . It also increases caspase-3 activity and reduces histomorphological distortions of neuronal cells of the hippocampus, amygdala, and prefrontal cortex .

Action Environment

The action of RibCys can be influenced by environmental factors such as exposure to stressors. For instance, in a study where mice were exposed to unpredictable chronic mild stress, RibCys exhibited adaptogenic-like effects, suggesting that it might modulate corticosterone-mediated oxido-inflammatory processes and altered caspase-3 activity .

Biochemical Analysis

Biochemical Properties

D-ribose-L-cysteine interacts with various enzymes, proteins, and other biomolecules. It is known to effectively deliver cysteine into the cell, thereby improving the biosynthesis of glutathione and promoting ATP production . This process helps limit ROS and ensuing oxidative damages .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose concentration, increase body weight, increase tissue protein, reduce lipid peroxidation, and increase antioxidant enzymes in streptozotocin-diabetic rats . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to promote the synthesis of glutathione, a potent neutralizer of ROS . This action helps to maintain the balance of oxidative and antioxidative processes in the cell, thereby preventing cellular dysfunctions and cell death, particularly in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, in a study involving streptozotocin-diabetic rats, this compound treatment was associated with a reduction in blood glucose concentration, increased body weight, increased tissue protein, reduced lipid peroxidation, and an increase in antioxidant enzymes compared with the diabetic control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study involving mice exposed to unpredictable chronic mild stress, this compound at dosages of 25-100 mg/kg was found to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations .

Metabolic Pathways

This compound is involved in the glutathione synthesis pathway . It effectively delivers cysteine into the cell, which is then used in the biosynthesis of glutathione . This process helps to maintain the balance of oxidative and antioxidative processes in the cell .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, it is known that this compound efficiently moves through the digestive tract and provides the fragile cysteine molecule to the cell . This suggests that this compound can be effectively transported and distributed within cells and tissues.

Subcellular Localization

Given its role in promoting the synthesis of glutathione, it can be inferred that this compound may be localized in the cytoplasm where glutathione synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-ribose-L-cysteine typically involves the conjugation of D-ribose with L-cysteine through a series of chemical reactions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of L-cysteine and the hydroxyl group of D-ribose .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic processes to ensure high yield and purity. Enzymes such as ribose-5-phosphate isomerase and cysteine synthase can be employed to catalyze the formation of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: D-ribose-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophiles such as alkyl halides.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual role of providing both a precursor for glutathione synthesis and supporting ATP production. This dual functionality makes it a potent compound for enhancing cellular health and protecting against oxidative stress .

Properties

IUPAC Name

(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXTDUDXXPCMJ-HZYAIORGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232617-15-1
Record name D-Ribose-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-RIBOSE-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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